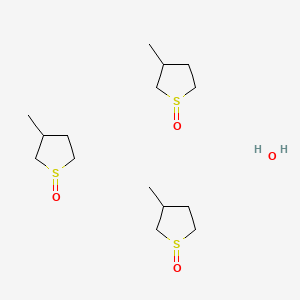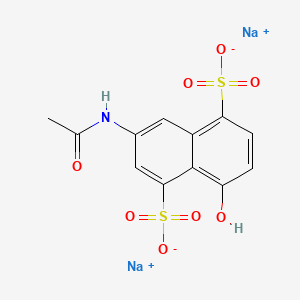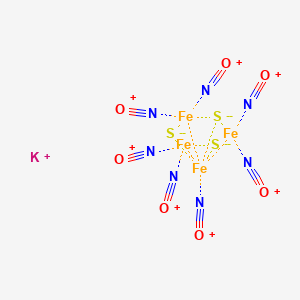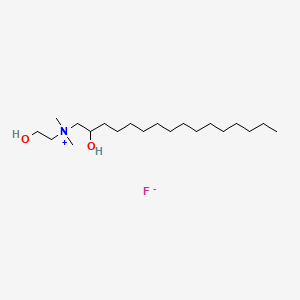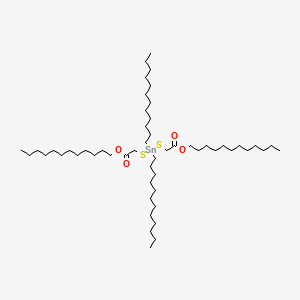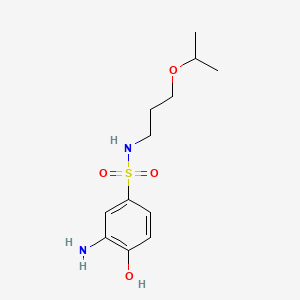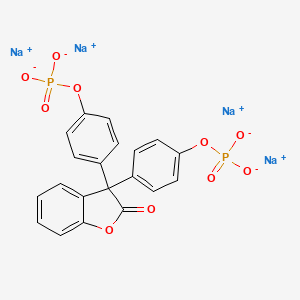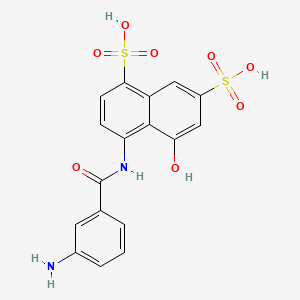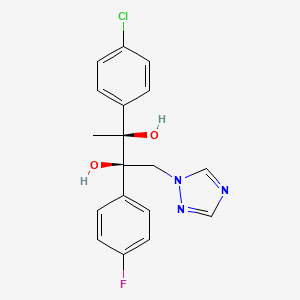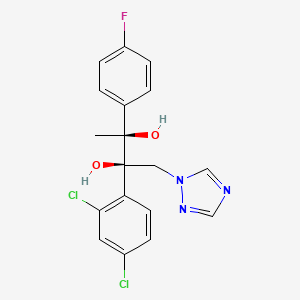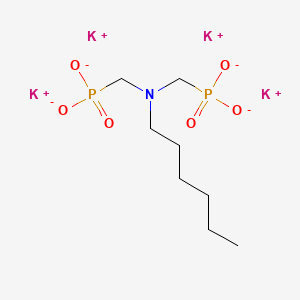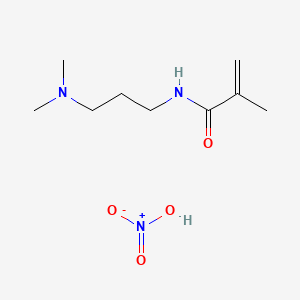
N-(3-(Dimethylamino)propyl)methacrylamide mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)methacrylamide mononitrate: is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide mononitrate typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate undergoes various chemical reactions, including:
Radical Polymerization: This compound can polymerize in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Cross-Linking Reactions: It can form cross-linked networks when reacted with multifunctional cross-linkers.
Common Reagents and Conditions:
Radical Polymerization: Typically carried out in solvents like toluene or dimethylformamide (DMF) at elevated temperatures (60-80°C) with radical initiators.
Cross-Linking: Involves the use of cross-linkers such as ethylene glycol dimethacrylate (EGDMA) under similar conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: Used as a monomer to synthesize pH-responsive hydrogels and other functional polymers.
Biology:
Medicine:
Drug Delivery: Utilized in the development of self-healing hydrogels for controlled drug release applications.
Industry:
Mecanismo De Acción
The mechanism by which N-(3-(Dimethylamino)propyl)methacrylamide mononitrate exerts its effects involves its ability to undergo radical polymerization and form cross-linked networks. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the polymer can release its payload in response to the acidic environment of a tumor or the basic environment of the intestines .
Comparación Con Compuestos Similares
- N,N-Dimethylaminopropylacrylamide
- N,N-Dimethylaminopropylmethacrylate
- N,N-Dimethylaminoethylmethacrylate
Comparison: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate is unique due to its specific structure, which provides a balance of hydrophilicity and reactivity. Compared to N,N-Dimethylaminopropylacrylamide, it offers better pH responsiveness and higher reactivity in radical polymerization. N,N-Dimethylaminopropylmethacrylate and N,N-Dimethylaminoethylmethacrylate, while similar, differ in their ester linkages, affecting their polymerization behavior and final polymer properties .
Propiedades
Número CAS |
93858-47-0 |
|---|---|
Fórmula molecular |
C9H19N3O4 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;nitric acid |
InChI |
InChI=1S/C9H18N2O.HNO3/c1-8(2)9(12)10-6-5-7-11(3)4;2-1(3)4/h1,5-7H2,2-4H3,(H,10,12);(H,2,3,4) |
Clave InChI |
NVUAAKJOHWIMHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCN(C)C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


